3-Amino-3-(4-isobutoxyphenyl)propanoic acid

Description

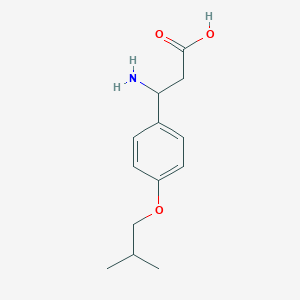

IUPAC Name: 3-Amino-3-(4-isobutoxyphenyl)propanoic acid Synonyms: β-Amino-4-isobutoxybenzenepropanoic acid, 3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.3 g/mol (calculated) Structural Features: A β-amino acid derivative featuring a para-isobutoxyphenyl substituent. The isobutoxy group (-OCH₂CH(CH₃)₂) confers lipophilicity, while the amino (-NH₂) and carboxylic acid (-COOH) groups enable zwitterionic behavior in aqueous environments .

Applications: Primarily used as a research intermediate in medicinal chemistry and peptidomimetic design.

Properties

IUPAC Name |

3-amino-3-[4-(2-methylpropoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-10(4-6-11)12(14)7-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKCNIGZXWFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 4-isobutoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-3-(4-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

3-Amino-3-(4-isobutoxyphenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drugs targeting metabolic disorders and other conditions.

Case Study:

Research has shown that derivatives of this compound can exhibit improved pharmacokinetic properties, making them suitable candidates for developing new medications aimed at treating chronic diseases .

Biochemical Research

Protein Synthesis and Enzyme Activity:

This compound is utilized in biochemical studies to explore amino acid derivatives, which are essential for understanding protein synthesis mechanisms and enzyme activity. Its incorporation into experimental designs helps elucidate the roles of specific amino acids in biological processes.

Data Table:

| Application Area | Specific Use Case | Outcome/Insight |

|---|---|---|

| Protein Synthesis | Investigating enzyme interactions | Enhanced understanding of metabolic pathways |

| Enzyme Activity | Studying catalytic mechanisms | Identification of novel enzyme inhibitors |

Agrochemical Formulations

Enhancing Crop Yield:

In agricultural research, this compound is included in formulations aimed at improving crop yield and resistance to pests. Its role as a biochemical agent supports sustainable agricultural practices.

Case Study:

Field trials have demonstrated that crops treated with formulations containing this compound show increased resilience against common pests, resulting in higher yields compared to untreated controls .

Cosmetic Industry

Skin Care Applications:

The compound is also integrated into cosmetic formulations for skin care products, where it is believed to contribute to skin hydration and anti-aging properties. Its biochemical properties make it an attractive ingredient for enhancing skin health.

Data Table:

| Cosmetic Application | Ingredient Role | Benefit |

|---|---|---|

| Anti-aging creams | Hydration and elasticity enhancement | Improved skin texture |

| Moisturizers | Skin barrier protection | Increased moisture retention |

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in various techniques for the detection and quantification of amino acids in biological samples. Its stability and reactivity facilitate accurate analytical assessments.

Case Study:

Studies utilizing high-performance liquid chromatography (HPLC) have successfully identified amino acid profiles in clinical samples, aiding in disease diagnosis and monitoring .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include substituent type (e.g., methoxy, hydroxyl, halogen), position (para vs. ortho), and protecting groups (e.g., Boc, ethyl ester). These modifications influence physicochemical properties such as solubility, melting/boiling points, and biological activity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|---|---|

| 3-Amino-3-(4-isobutoxyphenyl)propanoic acid | 4-isobutoxy (para) | C₁₃H₁₉NO₃ | 237.3 | N/A | N/A | High lipophilicity, zwitterionic |

| 3-Amino-3-(4-methoxyphenyl)propanoic acid | 4-methoxy (para) | C₁₀H₁₃NO₃ | 209.21 | N/A | N/A | Moderate polarity, enhanced solubility |

| 3-Amino-3-(4-isopropylphenyl)propanoic acid | 4-isopropyl (para) | C₁₂H₁₇NO₂ | 207.27 | N/A | 243 | Increased steric bulk |

| 3-Amino-3-(2-bromophenyl)propanoic acid | 2-bromo (ortho) | C₉H₁₀BrNO₂ | 244.09 | 221–223 | 366.8 (predicted) | Ortho substitution, higher density |

| (R)-3-Amino-3-(4-fluorophenyl)propionic acid | 4-fluoro (para) | C₉H₁₀FNO₂ | 195.18 | N/A | N/A | Enhanced electronegativity |

| Boc-3-amino-3-(4-methoxyphenyl)propanoic acid | Boc-protected | C₁₆H₂₁NO₅ | 307.34 | N/A | N/A | Improved stability, synthetic utility |

Key Observations :

Biological Activity

3-Amino-3-(4-isobutoxyphenyl)propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a propanoic acid backbone, and an isobutoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting their function and leading to downstream effects in cellular pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses such as inflammation or cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including:

- A549 (non-small cell lung cancer) : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

- T47D (breast cancer) : Similar cytotoxicity was observed, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. This includes activity against drug-resistant strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on A549 cells, revealing a reduction in cell viability by over 50% at specific concentrations. The mechanism was linked to apoptosis induction through caspase activation pathways .

- Animal Models : In vivo studies have suggested that the compound reduces tumor growth in mouse models of cancer when administered at therapeutic doses. The results indicate a significant reduction in tumor size compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-(4-isobutoxyphenyl)propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or amide coupling. A validated route involves:

- Substitution reactions : Sodium hydride in dimethylformamide (DMF) facilitates the introduction of the isobutoxy group to the phenyl ring .

- Enantiomeric purity : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (using chiral ligands) can ensure stereochemical control. For industrial-scale optimization, continuous flow synthesis improves yield and reduces racemization risks .

Q. Key Variables to Monitor :

- Temperature control during substitution (20–25°C minimizes side reactions).

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the isobutoxy group (δ 3.6–3.8 ppm for methine protons) and the amino acid backbone .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related β-arylpropanoic acid derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 280.1543 for CHNO).

Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutoxy vs. methoxy substituents) influence the compound’s bioactivity, and what analytical methods validate these effects?

Methodological Answer: Substituent effects can be systematically studied using:

- Comparative SAR Analysis : Synthesize analogs (e.g., replacing isobutoxy with methoxy or hydroxy groups) and test in biological assays (e.g., enzyme inhibition).

- Computational Modeling : Docking studies predict binding affinity changes due to steric/electronic effects of substituents. For example, the isobutoxy group’s bulk may hinder binding to hydrophobic enzyme pockets compared to methoxy .

Q. Validation Techniques :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions.

Q. How can researchers resolve contradictions in reported biological activities of similar β-arylpropanoic acid derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Purity : Use HPLC (≥99% purity) and elemental analysis to exclude impurities as confounding factors .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. For example, activity against COX-2 may vary with assay buffer composition .

- Cell Line Variability : Validate findings in multiple cell models (primary vs. immortalized lines).

Case Study : Conflicting reports on anti-inflammatory activity may stem from differences in LPS-induced inflammation models (e.g., murine vs. human macrophages).

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

Methodological Answer: Stability is enhanced by:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amino acid moiety .

- Excipient Screening : Add stabilizers (e.g., trehalose) to aqueous formulations to reduce aggregation .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., HPLC-MS monitors breakdown products) .

Q. What advanced analytical techniques differentiate this compound from structurally similar impurities in synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.